6-(Methylsulfonyl)pyridin-2-amine physical and chemical properties
6-(Methylsulfonyl)pyridin-2-amine physical and chemical properties
An In-depth Technical Guide to 6-(Methylsulfonyl)pyridin-2-amine for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)pyridin-2-amine is a heterocyclic organic compound of significant interest to the medicinal chemistry and drug discovery sectors. Its structure, which incorporates a pyridine ring, a primary amine, and a methylsulfonyl group, presents a unique combination of functionalities that are attractive for the development of novel therapeutic agents. The pyridine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The primary amine offers a versatile handle for further chemical modification and can act as a crucial hydrogen bond donor. The methylsulfonyl group, an effective electron-withdrawing moiety and a bioisostere for other functional groups, can modulate the compound's physicochemical properties, such as solubility and metabolic stability, and can also participate in hydrogen bonding as an acceptor.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 6-(Methylsulfonyl)pyridin-2-amine, its spectroscopic characteristics, a plausible synthetic route, and its potential applications in research and development. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of new chemical entities.
Chemical Identity and Structure
A clear definition of the molecular identity is fundamental for any chemical research. The following table summarizes the key identifiers for 6-(Methylsulfonyl)pyridin-2-amine.
| Identifier | Value |
| IUPAC Name | 6-(Methylsulfonyl)pyridin-2-amine |
| CAS Number | 22294-63-9[1] |
| Molecular Formula | C₆H₈N₂O₂S[1] |
| Molecular Weight | 172.21 g/mol [1] |
| SMILES | CS(=O)(=O)C1=CC=CC(=N1)N[1] |
| InChI | InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-4-5(7)8-6/h2-4H,1H3,(H2,7,8) |
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Caption: Reactivity map of 6-(Methylsulfonyl)pyridin-2-amine.
Synthesis and Experimental Protocols
A plausible and efficient synthesis of 6-(Methylsulfonyl)pyridin-2-amine can be envisioned starting from the commercially available 2-amino-6-chloropyridine. This two-step process involves the introduction of a methylthio group followed by oxidation to the methylsulfonyl group.
Caption: Proposed synthetic workflow for 6-(Methylsulfonyl)pyridin-2-amine.
Step 1: Synthesis of 6-(Methylthio)pyridin-2-amine
Causality: This step involves a nucleophilic aromatic substitution where the chloride at the 6-position of the pyridine ring is displaced by the thiomethoxide anion. This reaction is generally feasible as the pyridine ring is activated towards nucleophilic attack, especially at the 2 and 6 positions.
Protocol:
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To a solution of 2-amino-6-chloropyridine (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add sodium thiomethoxide (1.1 eq).
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Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-(methylthio)pyridin-2-amine.
Step 2: Synthesis of 6-(Methylsulfonyl)pyridin-2-amine
Causality: The sulfide is oxidized to a sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The use of a slight excess of the oxidizing agent ensures complete conversion.
Protocol:
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Dissolve 6-(methylthio)pyridin-2-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
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Cool the solution in an ice bath.
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Add a solution of m-CPBA (2.2 eq) in the same solvent dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with the same solvent.
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Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield 6-(methylsulfonyl)pyridin-2-amine.
Applications in Research and Drug Development
Substituted pyridines are a cornerstone in medicinal chemistry. The title compound, 6-(methylsulfonyl)pyridin-2-amine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
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Scaffold for Kinase Inhibitors: The 2-aminopyridine moiety is a known hinge-binding motif for many protein kinases. The methylsulfonyl group at the 6-position can be used to explore interactions with other regions of the ATP-binding pocket and to modulate the overall physicochemical properties of the inhibitor.
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Bioisosteric Replacement: The methylsulfonyl group can act as a bioisostere for other functional groups, such as a nitro group or a sulfonamide, allowing for fine-tuning of a molecule's properties while maintaining its biological activity.
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Fragment-Based Drug Discovery: As a relatively small molecule with desirable functionalities, it can be used as a fragment in screening campaigns to identify initial hits against a biological target.
Safety and Handling
Based on available safety data, 6-(Methylsulfonyl)pyridin-2-amine is classified as a hazardous substance. [1]
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Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It is also harmful if inhaled. [1]* Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability. [1]* Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
References
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PubChem. Pyridine. [Link]
